Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate
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Overview
Description
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, a propylamino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated pyrazole is reacted with propylamine to introduce the propylamino group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized forms of the compound with different functional groups.
Reduction: Reduced forms with altered functional groups.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the propylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(propylamino)propanoate
- Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate
Uniqueness
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C10H16BrN3O2 |
---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3 |
InChI Key |
QHNWDNYDUULADP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C=N1)Br)C(=O)OC |
Origin of Product |
United States |
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